![molecular formula C10H7F3O B12867188 4-[1-(Trifluoromethyl)vinyl]benzaldehyde CAS No. 893738-45-9](/img/structure/B12867188.png)
4-[1-(Trifluoromethyl)vinyl]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(Trifluoromethyl)vinyl]benzaldehyde is an organic compound with the molecular formula C10H7F3O. It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzaldehyde moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde typically involves the reaction of benzaldehyde derivatives with trifluoromethyl-containing reagents. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the vinyl position of the benzaldehyde . The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent flow rates, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(Trifluoromethyl)vinyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[1-(Trifluoromethyl)vinyl]benzoic acid.
Reduction: 4-[1-(Trifluoromethyl)vinyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[1-(Trifluoromethyl)vinyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[1-(Trifluoromethyl)vinyl]benzaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)benzaldehyde
- 3-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
4-[1-(Trifluoromethyl)vinyl]benzaldehyde is unique due to the presence of both a trifluoromethyl group and a vinyl group attached to the benzaldehyde moiety. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to other trifluoromethyl-substituted benzaldehydes .
Eigenschaften
CAS-Nummer |
893738-45-9 |
|---|---|
Molekularformel |
C10H7F3O |
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
4-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-6H,1H2 |
InChI-Schlüssel |
KHMGSKYGPOOPSN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=C(C=C1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


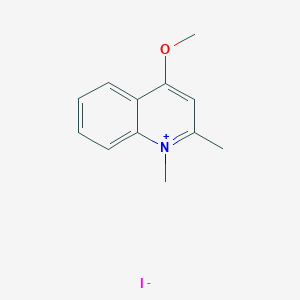
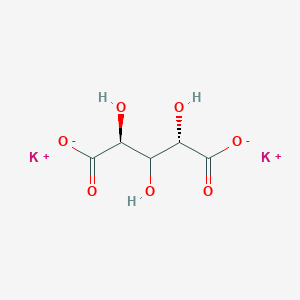
![2-Bromo-5-methylbenzo[d]oxazole](/img/structure/B12867117.png)

![5-[(1-naphthalenyloxy)methyl]-1,3,4-Thiadiazol-2-amine](/img/structure/B12867128.png)

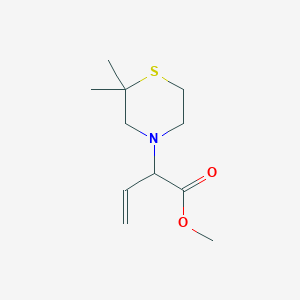
![5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile](/img/structure/B12867145.png)
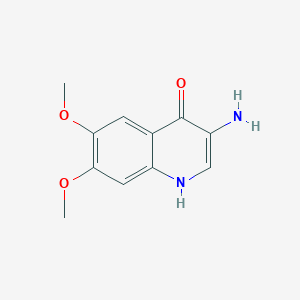
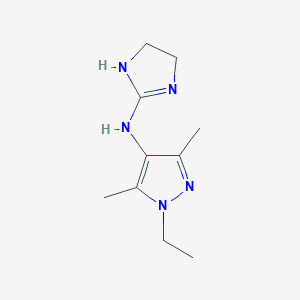
![4-Amino-4'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12867154.png)
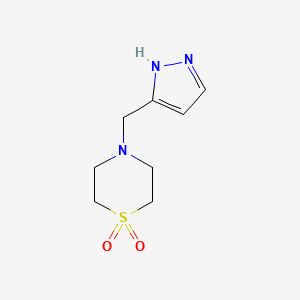
![1-(Quinolin-8-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12867167.png)

